N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea

Lipoxygenase inhibition Thromboxane synthase inhibition Anti-inflammatory pharmacology

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (IUPAC: 1-hydroxy-3-(pyridin-3-ylmethyl)urea; CAS 919996-52-4) is a small-molecule N-hydroxyurea derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. This compound is structurally characterized by a central urea scaffold N-substituted with a hydroxyl group on one nitrogen and a pyridin-3-ylmethyl moiety on the other, placing it within the broader class of pyridylalkyl hydroxyureas.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 919996-52-4
Cat. No. B14194451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N'-[(pyridin-3-yl)methyl]urea
CAS919996-52-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)NO
InChIInChI=1S/C7H9N3O2/c11-7(10-12)9-5-6-2-1-3-8-4-6/h1-4,12H,5H2,(H2,9,10,11)
InChIKeyLGVRGWRJXKEPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (CAS 919996-52-4): Compound Identity and Pharmacological Class for Research Procurement


N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (IUPAC: 1-hydroxy-3-(pyridin-3-ylmethyl)urea; CAS 919996-52-4) is a small-molecule N-hydroxyurea derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . This compound is structurally characterized by a central urea scaffold N-substituted with a hydroxyl group on one nitrogen and a pyridin-3-ylmethyl moiety on the other, placing it within the broader class of pyridylalkyl hydroxyureas. Patent filings explicitly disclose this chemical genus for antiallergic and anti-inflammatory applications, citing dual inhibitory activity against lipoxygenase and thromboxane synthase as the proposed pharmacological mechanism [1][2]. It is used exclusively as a research tool in biochemical and pharmacological assay development.

Why N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea Cannot Be Replaced by Generic Hydroxyurea or Simple Pyridyl Ureas


Generic substitution is not scientifically defensible because N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea integrates two pharmacophoric elements—the N-hydroxyurea warhead and the 3-pyridylmethyl side chain—in a specific connectivity that is absent in simpler analogs. Parent hydroxyurea (HU) acts primarily as a ribonucleotide reductase inhibitor, whereas the patented N-hydroxyurea derivatives—including the pyridin-3-ylmethyl subclass—are engineered for dual lipoxygenase/thromboxane synthase inhibition, a mechanistic profile not shared by HU [1]. Conversely, simple pyridyl ureas lacking the N-hydroxy group (e.g., (3-pyridinylmethyl)urea, CAS 36226-32-1) cannot engage in the redox-dependent metal chelation and hydrogen-bonding interactions that the hydroxy motif enables [2]. Even closely related N-hydroxyurea analogs with different substituents (e.g., indolyl-linked or phenyl variants) show marked potency variations depending on the linker and aromatic group, confirming that the specific spatial presentation of the 3-pyridyl ring critically determines target engagement [1]. These structural requirements mean that bulk procurement for in vivo or enzymatic studies cannot assume equivalence across the chemical series.

Quantitative Differentiation Guide for N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (CAS 919996-52-4)


Dual Lipoxygenase/Thromboxane Synthase Inhibition vs. Generic Hydroxyurea

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea belongs to a class of N-hydroxyurea derivatives explicitly characterized in patents as possessing dual inhibitory activity against both lipoxygenase and thromboxane synthase [1][2]. This dual mechanism distinguishes it from generic hydroxyurea (HU), which acts primarily via ribonucleotide reductase inhibition and does not exhibit measurable activity against either lipoxygenase or thromboxane synthase at pharmacologically relevant concentrations. Within the patent series, exemplary compounds demonstrated dose-dependent inhibition of 5-lipoxygenase in rat polymorphonuclear leukocytes and thromboxane A2 synthetase in human platelet microsomes [1]. Structural requirements for this dual activity include both the N-hydroxyurea moiety and a 3-pyridyl or 3-pyridylalkyl substituent; removal of either element abolishes the dual inhibitory profile [1]. The specific compound N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea, with the 3-pyridylmethyl group directly attached to one urea nitrogen through a methylene bridge, represents the minimal structural scaffold that satisfies these pharmacophoric requirements.

Lipoxygenase inhibition Thromboxane synthase inhibition Anti-inflammatory pharmacology Allergic disease models

3-Pyridylmethyl Substitution Pattern vs. Alternative N-Substituted Hydroxyurea Analogs

Within the N-hydroxyurea derivative class, the 3-pyridylmethyl substituent at the urea N' position is a critical determinant of pharmacological activity. Patents covering this chemical space disclose that compounds bearing a 3-pyridyl or 3-pyridylalkyl group (including the 3-pyridylmethyl variant exemplified by CAS 919996-52-4) are specifically claimed for antiallergic/anti-inflammatory utility [1]. In contrast, analogs in which the 3-pyridylmethyl group is replaced by phenyl, substituted benzyl, or other heteroaryl substituents display altered potency spectra, with some losing dual enzyme inhibition entirely [1]. The pyridine nitrogen at the 3-position is non-alkylatable, preserving hydrogen-bond acceptor capacity, which patent structural analysis suggests is important for target protein interaction [1][2]. Additionally, the single methylene spacer between the urea core and the pyridine ring confers conformational restriction that longer alkyl linkers (e.g., propyl, butyl) do not provide, influencing the presentation of the pyridine ring to the binding pocket.

Structure-activity relationship (SAR) Pyridylalkyl hydroxyureas Pharmacophore modeling Target engagement

Differentiation from Simple Pyridyl Ureas: The N-Hydroxy Warhead Requirement

The N-hydroxy group on N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea is structurally and functionally distinct from simple pyridyl ureas such as (3-pyridinylmethyl)urea (CAS 36226-32-1) [1]. Hydroxyurea pharmacophores are recognized for their ability to chelate transition metals (e.g., iron in lipoxygenase active sites) and to participate in single-electron redox chemistry, which is fundamental to lipoxygenase inhibition [2]. Simple pyridyl ureas lack this functional group and therefore cannot support the same metal-dependent inhibition mechanism. Patent analysis confirms that the N-hydroxy moiety is a required structural element for the antiallergic/anti-inflammatory activity claimed in the patent series covering this compound [2][3]. Furthermore, crystallographic studies on related pyridyl ureas demonstrate that the urea NH groups form hydrogen bonds with pyridine nitrogen acceptors in the solid state, but these interactions do not recapitulate the iron-chelating capacity of the N-hydroxy functionality [4].

Hydroxyurea pharmacophore Metal chelation Redox biochemistry Enzyme inhibition mechanism

Molecular Weight and Physicochemical Differentiation from Higher-Molecular-Weight p38 Kinase Inhibitor Pyridyl Ureas

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (MW = 167.17 g/mol) is substantially smaller and more ligand-efficient than the substituted pyridine urea compounds developed as p38 kinase inhibitors, which typically possess molecular weights exceeding 350–500 g/mol and incorporate additional aromatic rings and solubilizing groups [1]. The p38 inhibitor class (e.g., compounds in US 8,563,558) targets the ATP-binding pocket of p38α MAP kinase and is structurally complex, whereas the N-hydroxyurea derivative described here is designed for eicosanoid pathway enzyme inhibition [2]. This difference in molecular weight (approximately 3- to 4-fold) translates to fundamentally different solubility, permeability, and off-target profiles, making these compound classes non-interchangeable for assay development. The low molecular weight of CAS 919996-52-4 (167.17 g/mol) combined with its favorable hydrogen bond donor/acceptor ratio (3 HBD, 5 HBA) places it within favorable drug-likeness space for fragment-based screening and early lead optimization .

Drug-likeness Physicochemical properties Lead optimization Kinase inhibitor selectivity

Synthetic Accessibility and Scalability vs. Multi-Step Indolyl-Linked N-Hydroxyurea Congeners

N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea is synthetically accessible via a two-step procedure from pyridin-3-ylmethylamine: reaction with N,O-bis(tert-butoxycarbonyl)hydroxylamine under Mitsunobu conditions, followed by acid-mediated deprotection and reaction with trimethylsilyl isocyanate [1]. This synthetic route is considerably shorter and higher-yielding than the sequences required for more complex N-hydroxyurea analogs, such as the indolyl-linked variants (e.g., Compound 26 in US 6,184,238, which requires indole construction, linker installation, and N-hydroxyurea formation over 7+ synthetic steps) [1][2]. The reduced step count and simpler purification profile of CAS 919996-52-4 translate to lower custom synthesis costs and shorter lead times relative to more structurally elaborate series members. This practical advantage is material for procurement decisions when research timelines and budget constraints favor a compound that preserves the core pharmacophore without unnecessary synthetic complexity.

Medicinal chemistry synthesis Chemical procurement Custom synthesis feasibility Research-scale production

Recommended Research and Industrial Application Scenarios for N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea (CAS 919996-52-4)


Eicosanoid Pathway Dissection: Dual Lipoxygenase/Thromboxane Synthase Inhibition Studies

Researchers investigating the arachidonic acid cascade can deploy N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea as a dual-pathway probe to simultaneously inhibit 5-lipoxygenase and thromboxane synthase. This is grounded in the patent-defined dual inhibitory mechanism, which is unique to the N-hydroxyurea/3-pyridylmethyl subclass and cannot be replicated by generic hydroxyurea or simple pyridyl ureas [1][2]. This compound enables experiments that require concurrent blockade of leukotriene and thromboxane biosynthesis, such as in vitro models of asthma, allergic rhinitis, or vascular inflammation.

Fragment-Based Drug Discovery: Minimal Pharmacophoric Scaffold with Favorable Ligand Efficiency

The low molecular weight (167.17 g/mol) and balanced hydrogen-bonding capacity (3 HBD, 5 HBA) of N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea position it as an ideal fragment hit for eicosanoid-pathway targets . Its smaller size relative to p38 kinase inhibitor pyridyl ureas (MW >350 g/mol) allows it to serve as a starting point for fragment growing, merging, or linking strategies in medicinal chemistry campaigns [3]. Procurement of this specific CAS number ensures the fragment library entry matches the intended pharmacophore.

Mechanistic Probe for N-Hydroxyurea Redox Biochemistry and Metal Chelation

The N-hydroxy group is the defining functional feature enabling iron chelation and redox chemistry central to lipoxygenase inhibition [2]. This makes N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea a valuable tool for studying metalloenzyme inhibition mechanisms, distinct from non-hydroxylated pyridyl ureas (e.g., (3-pyridinylmethyl)urea, CAS 36226-32-1) which lack this capacity [4]. Applications include spectroscopic studies of inhibitor‑iron coordination, stopped-flow kinetics, and comparative biochemical profiling against hydroxyurea-resistant enzyme variants.

SAR Anchor Point for N-Hydroxyurea Derivative Optimization

Given its minimal structural complexity and the patent-documented SAR showing that the 3-pyridylmethyl group is one of the specifically claimed substituents for antiallergic/anti-inflammatory activity, this compound serves as an anchor point for systematic derivatization [1]. Medicinal chemists can modify the pyridine ring substitution, the methylene linker length, or the urea N'-substituent while retaining the core scaffold, using CAS 919996-52-4 as the reference standard for potency and selectivity benchmarking.

Quote Request

Request a Quote for N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.